![molecular formula C31H49Cl2NO B12689332 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 93982-10-6](/img/structure/B12689332.png)
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines phenolate and azanium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps. One common method includes the reaction of tert-butylphenol with a chlorinating agent to form the dichloro(phenyl)methyl intermediate. This intermediate is then reacted with dodecyl-dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial in optimizing the production process .
化学反応の分析
Types of Reactions
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolates .
科学的研究の応用
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
作用機序
The mechanism by which 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the azanium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-di-tert-butylphenol: A similar compound with antioxidant properties, commonly used in the stabilization of polymers and other materials.
Dodecyl-dimethylamine: A related compound used in surfactants and detergents.
Uniqueness
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of phenolate and azanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
特性
CAS番号 |
93982-10-6 |
|---|---|
分子式 |
C31H49Cl2NO |
分子量 |
522.6 g/mol |
IUPAC名 |
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C10H14O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-10(2,3)8-6-4-5-7-9(8)11/h13-15,17-18H,4-12,16,19H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1 |
InChIキー |
IDERQIVKNPWRRM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)(C)C1=CC=CC=C1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


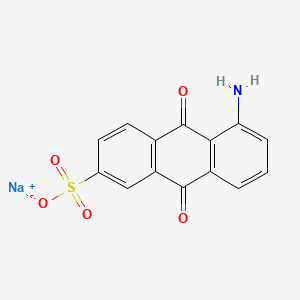
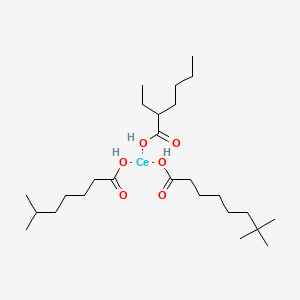
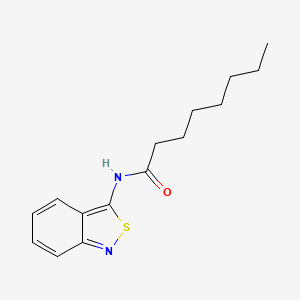
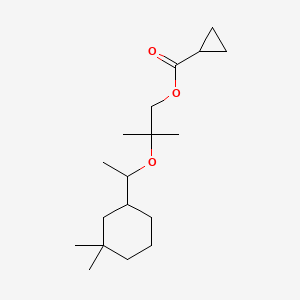


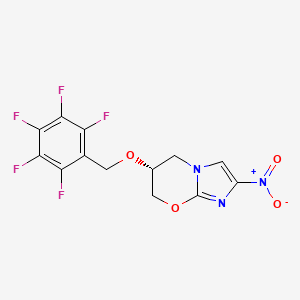

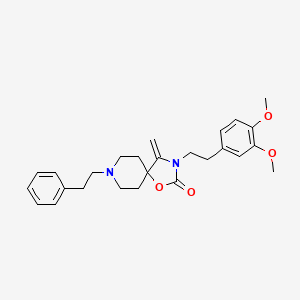
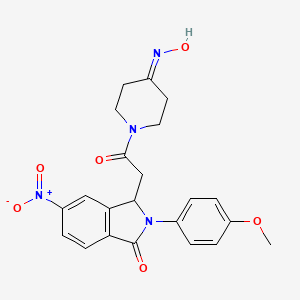
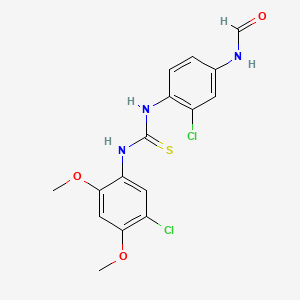
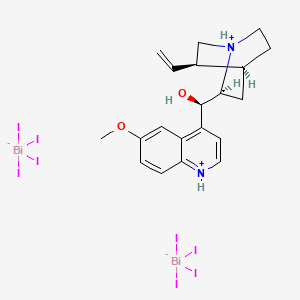
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

